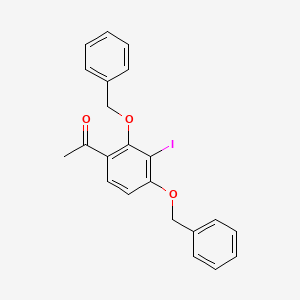
1-(2,4-Bis(benzyloxy)-3-iodophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Bis(benzyloxy)-3-iodophenyl)ethanone is an organic compound with the molecular formula C22H19IO3 It is characterized by the presence of two benzyloxy groups and an iodine atom attached to a phenyl ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Bis(benzyloxy)-3-iodophenyl)ethanone typically involves the reaction of benzyl bromide with resacetophenone in the presence of potassium carbonate in refluxing acetonitrile. The reaction is carried out for approximately 18 hours, yielding the desired product with a high degree of purity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Bis(benzyloxy)-3-iodophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
1-(2,4-Bis(benzyloxy)-3-iodophenyl)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Bis(benzyloxy)-3-iodophenyl)ethanone involves its interaction with molecular targets through its functional groups. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, while the iodine atom can engage in halogen bonding. These interactions can influence biological pathways and molecular recognition processes .
Comparison with Similar Compounds
1-(2,4-Bis(benzyloxy)phenyl)ethanone: Lacks the iodine atom, making it less reactive in certain substitution reactions.
1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone: Contains a hydroxyl group, which can participate in additional hydrogen bonding.
Uniqueness: 1-(2,4-Bis(benzyloxy)-3-iodophenyl)ethanone is unique due to the presence of the iodine atom, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic and research applications.
Properties
Molecular Formula |
C22H19IO3 |
|---|---|
Molecular Weight |
458.3 g/mol |
IUPAC Name |
1-[3-iodo-2,4-bis(phenylmethoxy)phenyl]ethanone |
InChI |
InChI=1S/C22H19IO3/c1-16(24)19-12-13-20(25-14-17-8-4-2-5-9-17)21(23)22(19)26-15-18-10-6-3-7-11-18/h2-13H,14-15H2,1H3 |
InChI Key |
PCZFROLOTAORMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)I)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-tert-Butyl (4-oxo-3-phenyl-1,3-diazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B13095792.png)
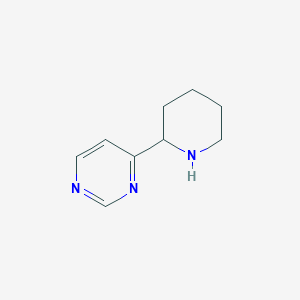
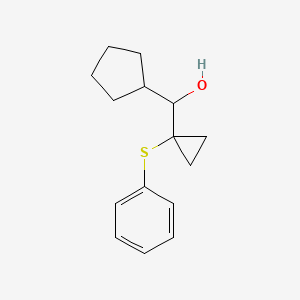
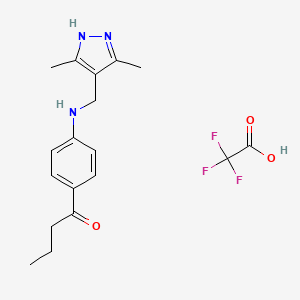
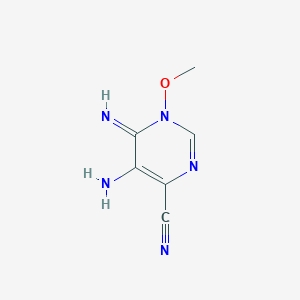
![4-(Pyridin-3-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B13095820.png)
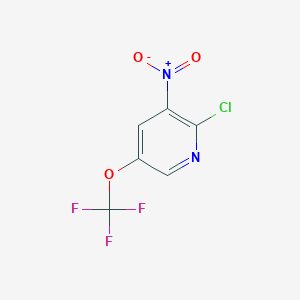
![6-Methyl-2H-oxazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B13095833.png)
![3'-Methoxy-[1,1'-bi(cyclohexan)]-2-amine](/img/structure/B13095844.png)
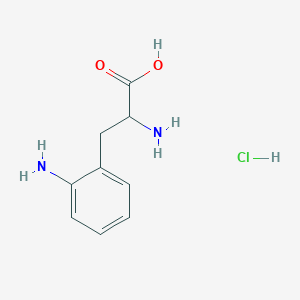
![3-(4-Methoxyphenyl)pyrido[3,4-E][1,2,4]triazine](/img/structure/B13095851.png)
![4-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13095857.png)
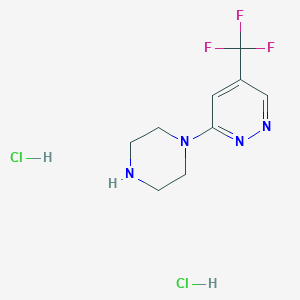
![Tert-butyl 5'-formyl-3'-oxospiro[azetidine-3,1'-isoindoline]-1-carboxylate](/img/structure/B13095864.png)
